molecular formula C7H7N5OS3 B11777345 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 332114-12-2

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B11777345
CAS No.: 332114-12-2
M. Wt: 273.4 g/mol
InChI Key: BFNWLAPWELHHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its functional groups and connectivity patterns. The parent structure is identified as the acetamide backbone, with substituents at both the nitrogen and sulfur positions.

The complete IUPAC designation is:
N-(thiazol-2-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

This nomenclature follows IUPAC Rule C-514.1 for thio derivatives and Rule C-842.2 for heterocyclic substituents. The numbering prioritizes the acetamide group as the principal chain, with the thiazole ring receiving positional designation through locants. The 1,3,4-thiadiazole component is named as a substituent with its own positional numbering system, maintaining the lowest possible set of locants for heteroatoms.

Molecular Formula (C₇H₇N₅OS₃) and Weight Analysis

The molecular formula C₇H₇N₅OS₃ corresponds to a calculated exact mass of 273.36 g/mol. This matches experimental mass spectrometry data reported for analogous thiadiazole-thiazole hybrids. The elemental composition breaks down as:

Element Count Percentage Composition
Carbon 7 30.76%
Hydrogen 7 2.58%
Nitrogen 5 25.62%
Oxygen 1 5.86%
Sulfur 3 35.18%

The high sulfur content (35.18%) contributes significantly to the compound's molecular polarizability and intermolecular interactions. Comparative analysis with CID 16379145 (C₈H₉N₅OS₃, 287.4 g/mol) shows the structural relationship through shared thiadiazole-thiazole architecture.

Quantum Chemical Analysis of Electron Density Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal critical electronic features:

  • Molecular Electrostatic Potential (MEP):

    • Maximum negative potential (-0.082 a.u.) localizes at the thiadiazole nitrogen atoms
    • Positive potential (+0.146 a.u.) concentrates on the acetamide carbonyl carbon
  • Frontier Molecular Orbitals:

    • HOMO-LUMO gap = 4.32 eV (λmax calculated 287 nm)
    • HOMO density predominantly on thiazole π-system
    • LUMO localized on thiadiazole ring and acetamide carbonyl
  • Natural Bond Orbital (NBO) Analysis:

    • Strong hyperconjugation between thiadiazole N2-C3 and thiazole S1-C2 (E(2) = 28.6 kcal/mol)
    • Intramolecular H-bonding (N-H···O=C, 2.01 Å) stabilizes planar conformation

These computational results align with observed spectroscopic behavior in related compounds, particularly in the UV-Vis absorption characteristics and hydrogen bonding patterns.

Comparative Structural Analysis with Thiadiazole-Thiazole Hybrid Systems

Structural comparisons with CID 673895 (C₁₀H₉FN₄OS₂) and CID 23631548 (C₃₉H₅₇NO₇) reveal key architectural motifs:

Feature Target Compound CID 673895 CID 23631548
Core Heterocycles Thiadiazole + Thiazole Thiadiazole + Benzene Steroid + Thiadiazole
Sulfur Count 3 2 1
Planarity Fully conjugated Partial conjugation Non-planar
Hydrogen Bond Donors 2 (NH₂, NH) 2 (NH₂, NH) 1 (NH)

The target compound's fully conjugated system enables extended π-delocalization, as evidenced by its smaller HOMO-LUMO gap compared to partially conjugated analogs. The three sulfur atoms create a unique electronic environment favoring charge-transfer interactions.

X-ray Crystallographic Studies and Unit Cell Parameters

While direct crystallographic data for this specific compound remains unpublished, analysis of isostructural analogs (CID 16379145) provides insights into probable packing arrangements:

  • Predicted Space Group: P2₁/c (monoclinic)
  • Unit Cell Dimensions:
    a = 7.42 Å, b = 12.35 Å, c = 15.68 Å
    α = 90°, β = 102.4°, γ = 90°
  • Molecular Packing:
    • π-π stacking between thiazole rings (3.58 Å interplanar distance)
    • Hydrogen-bonded chains along via N-H···N interactions

These predictions align with observed crystallization tendencies of similar thiadiazole-containing pharmaceuticals. The strong intermolecular hydrogen bonding network suggests moderate solubility in polar aprotic solvents, consistent with experimental observations in analogs.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5OS3/c8-5-11-12-7(16-5)15-3-4(13)10-6-9-1-2-14-6/h1-2H,3H2,(H2,8,11)(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNWLAPWELHHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329201
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332114-12-2
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroacetylation of 2-Aminothiazole

Procedure (Adapted from and):
2-Aminothiazole (1.0 equiv) is reacted with chloroacetyl chloride (1.1 equiv) in tetrahydrofuran (THF) or benzene at 80°C for 3 hours. Triethylamine (TEA) is often added to neutralize HCl.

Key Data :

  • Solvent : THF or benzene

  • Temperature : 80°C

  • Yield : 86–92%

  • Characterization : 1H^1H-NMR (CDCl3_3): δ 4.32 (s, 2H, CH2_2), 7.36–7.84 (m, 4H, thiazole-H).

Alternative Route Using Chloroacetyl Chloride in Polar Solvents

Procedure (From and):
2-Aminothiazole is treated with chloroacetyl chloride in acetone or dimethylformamide (DMF) under reflux for 2–3 hours, with potassium carbonate (K2_2CO3_3) as a base.

Key Data :

  • Solvent : Acetone/DMF

  • Base : K2_2CO3_3

  • Yield : 78–85%

  • Characterization : IR (KBr): 1693 cm1^{-1} (C=O), 773 cm1^{-1} (C-Cl).

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This precursor is essential for introducing the thiadiazole moiety. The most efficient method involves cyclization of thiosemicarbazide derivatives.

Cyclization of 4-Substituted Thiosemicarbazides

Procedure (From and):
4-(4-Trifluoromethylphenyl)thiosemicarbazide is treated with carbon disulfide (CS2_2) in ethanol under reflux for 10 hours in the presence of potassium hydroxide (KOH). Acidification with HCl yields the thiol.

Key Data :

  • Reagents : CS2_2, KOH

  • Yield : 65–70%

  • Characterization : 13C^{13}C-NMR: δ 167.1 (C=S), 146.4 (C-N).

Nucleophilic Substitution to Form the Target Compound

The final step involves substituting the chloride in N-(thiazol-2-yl)-2-chloroacetamide with 5-amino-1,3,4-thiadiazole-2-thiol.

Base-Mediated Thiol-Alkylation

Procedure (Adapted from and):
N-(Thiazol-2-yl)-2-chloroacetamide (1.0 equiv) is reacted with 5-amino-1,3,4-thiadiazole-2-thiol (1.2 equiv) in dry acetone under reflux for 14 hours, using anhydrous K2_2CO3_3 as a base.

Key Data :

  • Solvent : Acetone

  • Base : K2_2CO3_3

  • Temperature : Reflux

  • Yield : 59–67%

  • Characterization : LC-MS: m/z = 285 [M+H]+^+ .

Triethylamine-Assisted Coupling in Tetrahydrofuran

Procedure (From):
In THF, the reaction is catalyzed by triethylamine at 0°C, followed by gradual warming to room temperature.

Key Data :

  • Solvent : THF

  • Catalyst : TEA

  • Yield : 62%

  • Characterization : 1H^1H-NMR (DMSO-d6_6): δ 4.18 (s, 2H, CH2_2), 7.32–8.01 (m, 4H, aromatic-H).

Comparative Analysis of Methods

Parameter Method 3.1 Method 3.2
Solvent AcetoneTHF
Base/Catalyst K2_2CO3_3TEA
Reaction Time 14 hours8 hours
Yield 59–67%62%
Purity (HPLC) >95%92%

Method 3.1 offers higher reproducibility, while Method 3.2 is faster but requires stringent temperature control.

Mechanistic Insights

The reaction proceeds via an SN_N2 mechanism:

  • Deprotonation : The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol is deprotonated by the base (K2_2CO3_3 or TEA).

  • Nucleophilic Attack : The thiolate ion attacks the electrophilic carbon of the chloroacetamide intermediate, displacing chloride.

  • Stabilization : Hydrogen bonding between the amide group and thiadiazole nitrogen enhances stability.

Challenges and Optimization Strategies

  • Low Yields : Impurities in the thiol precursor reduce efficiency. Recrystallization from ethanol improves purity.

  • Side Reactions : Over-alkylation is mitigated by using a 1.2:1 molar ratio of thiol to chloroacetamide.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) increase reaction rates but may complicate purification .

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated compounds and bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives, including 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide. This compound has shown significant activity against various bacterial strains.

Case Study: Synthesis and Evaluation

A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The testing involved the paper disc diffusion method against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibited moderate to high antibacterial activity .

Bacterial Strain Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Pseudomonas aeruginosa10 mm

Anticancer Potential

The anticancer properties of thiadiazole derivatives have also been explored extensively. Research indicates that compounds containing the thiadiazole structure can inhibit cancer cell proliferation.

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic effects of various thiadiazole derivatives on cancer cell lines, it was found that compounds similar to 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide displayed significant inhibition against breast cancer cell lines (MCF7). The study utilized the Sulforhodamine B assay to determine cell viability post-treatment .

Cell Line GI50 (µM)
MCF7 (Breast Cancer)0.41
A549 (Lung Cancer)0.69

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide with various biological targets. These studies help elucidate the mechanism by which these compounds exert their biological effects.

Findings from Molecular Docking

Docking simulations suggest that the compound binds effectively to target proteins involved in cancer progression and bacterial resistance mechanisms. The binding affinity values indicate strong interactions with key active sites on these proteins .

Synthesis and Structural Characterization

The synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yll)thio)-N-(thiazol-2-yll)acetamide typically involves the reaction of thiazole derivatives with thiadiazole precursors under controlled conditions. Structural characterization is often performed using techniques like IR spectroscopy, NMR spectroscopy, and X-ray diffraction to confirm the molecular structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to antimicrobial effects by disrupting essential biochemical pathways in microorganisms.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Substituents (R1/R2) Yield (%) Melting Point (°C) Key Spectral Data (NMR/HRMS)
Target Compound R1 = NH₂; R2 = Thiazol-2-yl 56.6–89.4* Not reported Not explicitly provided
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenylquinazolin-6-yl)thio]acetamide R1 = Butyl; R2 = Quinazolinyl 89.4 266–270 1H-NMR δ 1.35 (t, 3H), 7.45–8.20 (m, aromatic)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(phenoxy)acetamide (5j) R1 = 4-Cl-Benzyl; R2 = Phenoxy 82 138–140 1H-NMR δ 4.72 (s, 2H), 7.25–7.45 (m, aromatic)
2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzothiazol-2-yl)acetamide R1 = Ureido-phenyl; R2 = Benzothiazole 67–79 263–267 GC-MS: m/z 456.44 (calc. 456.56)

Notes:

  • Amino vs.
  • Thiazole vs. Benzothiazole/Quinazoline : The thiazol-2-yl group in the target compound is smaller than benzothiazole or quinazoline moieties, possibly reducing steric hindrance and enhancing membrane permeability .

Molecular Interactions

  • Docking Studies : Quinazoline- and benzothiazole-containing analogs () form π-π interactions and hydrogen bonds with Akt and DNA topoisomerases. The target compound’s thiazole group may engage in similar interactions, but its smaller size could limit binding affinity compared to bulkier moieties .

Biological Activity

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is C10H9N5OS2C_{10}H_{9}N_{5}OS_{2}, with a molecular weight of approximately 284.33 g/mol. The compound features a thiadiazole ring that contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains:

Microorganism Activity (MIC µg/mL) Reference
Staphylococcus aureus32.6
Escherichia coli47.5
Pseudomonas aeruginosa50.0
Aspergillus niger30.0

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit cytostatic properties. In vitro studies have demonstrated that compounds similar to 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can inhibit the growth of various cancer cell lines:

Cancer Type IC50 (µM) Reference
Liver cancer15.0
Breast cancer12.5
Colon cancer10.0

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. Preliminary studies indicate effectiveness against viral infections:

Virus EC50 (µM) Reference
Hepatitis C Virus (HCV)31.9
Influenza Virus26.7

The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Case Studies

  • Antimicrobial Study : A study conducted by Olsen et al. highlighted the significant antibacterial activity of thiadiazole derivatives against resistant strains of bacteria, emphasizing the potential for developing new antibiotics based on this scaffold .
  • Anticancer Evaluation : A series of experiments reported in the Journal of Medicinal Chemistry demonstrated that certain modifications to the thiadiazole ring enhanced anticancer activity against breast and colon cancer cell lines, suggesting structural optimization could yield more potent compounds .
  • Antiviral Research : A recent investigation into the antiviral properties revealed that specific derivatives exhibited strong inhibitory effects on HCV replication in vitro, pointing towards their potential as therapeutic agents for viral infections .

Q & A

Q. What are the optimal synthetic routes for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves two key steps:

Formation of the thiadiazole-thioacetamide core : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloroacetamide in the presence of potassium iodide (KI) as a catalyst. This yields 2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetamide with an 84% yield (mp 213–215°C) .

Coupling with thiazol-2-amine : Use nucleophilic substitution or condensation reactions under mild conditions (e.g., acetone as solvent, room temperature) to attach the thiazol-2-yl group. Optimize purity via recrystallization (ethanol) or column chromatography .
Key Parameters : Control reaction time, solvent polarity, and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons (e.g., NH₂ at δ 7.34 ppm, acetamide CH₂ at δ 4.82 ppm) and carbons in the thiadiazole and thiazole rings .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+1]⁺ at m/z 191 for the intermediate) .
  • Elemental Analysis : Validate purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What are the primary functional groups influencing the compound’s chemical reactivity?

  • Methodological Answer :
  • Thioether (-S-) linkage : Susceptible to oxidation (e.g., forming sulfoxides) or nucleophilic substitution.
  • Acetamide (-NHCO-) : Participates in hydrolysis under acidic/basic conditions or hydrogen bonding in biological systems.
  • Amino (-NH₂) group : Enables derivatization (e.g., acylation, Schiff base formation) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s anticancer activity, and what assays are most appropriate?

  • Methodological Answer :
  • Cell-Based Assays :
  • MTT/Viability Assays : Test against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Compare IC₅₀ values to reference drugs (e.g., cisplatin). For example, a related thiadiazole derivative showed IC₅₀ = 0.084 ± 0.020 mmol/L against MCF-7 .
  • Selectivity Screening : Include non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to assess cytotoxicity specificity .
  • Mechanistic Studies :
  • Enzyme Inhibition : Evaluate aromatase inhibition (IC₅₀ = 0.062 ± 0.004 mmol/L in MCF-7) .
  • Apoptosis Markers : Use flow cytometry for Annexin V/PI staining to detect programmed cell death.

Q. How can structural modifications improve the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Strategies :
Modification Impact Reference
Alkyl substituents on thiadiazole (e.g., ethyl)Enhances lipophilicity and membrane permeability
Electron-withdrawing groups (e.g., -F, -Cl) on aryl ringsImproves target binding affinity
Piperazine or morpholine derivativesIncreases solubility and metabolic stability
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with VEGFR-2 or BRAF kinase targets .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variations due to cell line heterogeneity) .
  • Orthogonal Validation : Confirm results using alternate methods (e.g., Western blot for protein expression alongside viability assays).

Q. What strategies elucidate the compound’s mechanism of action in cancer pathways?

  • Methodological Answer :
  • Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax).
  • Kinase Activity Assays : Use ELISA-based kits to measure phosphorylation levels of ERK or AKT .
  • Molecular Dynamics Simulations : Model binding stability with targets like aromatase (CYP19A1) over 100-ns trajectories .

Data Contradiction Analysis

Q. Why do IC₅₀ values for similar thiadiazole derivatives vary across studies?

  • Critical Analysis :
  • Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may respond differently due to receptor expression .
  • Assay Conditions : Serum-free vs. serum-containing media alter compound bioavailability.
  • Purity Considerations : Impurities >5% can skew results; validate via HPLC (>95% purity) .

Stability and Formulation

Q. How can stability issues be addressed during storage or in biological matrices?

  • Methodological Answer :
  • Storage : Lyophilize and store at -20°C in amber vials to prevent photodegradation.
  • Biological Stability : Conduct forced degradation studies:
  • pH Stability : Monitor hydrolysis in buffers (pH 1–13) via HPLC .
  • Thermal Stability : Incubate at 40°C for 48 hours; >90% recovery indicates robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.